Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester
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Overview
Description
Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester is a complex organic compound with the molecular formula C30H60O13 and a molecular weight of 628.7896 . This compound is known for its unique structure, which includes multiple ethoxy groups and a long carbon chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester typically involves esterification reactions. One common method is the reaction between 2-ethylhexanoic acid and a polyethoxylated alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, ethyl ester: A simpler ester with a shorter carbon chain and fewer ethoxy groups.
Hexanoic acid, 2-ethyl-, ethyl ester: Similar in structure but lacks the extensive polyethoxylated chain.
Hexanoic acid, 2-ethyl-, 35-hydroxy-3,6,9,12,15,18,21,24,27,30,31-undecaoxapentatriacont-1-yl ester: A closely related compound with an additional ethoxy group.
Uniqueness
Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester stands out due to its long polyethoxylated chain, which imparts unique amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring membrane integration .
Properties
CAS No. |
97862-53-8 |
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Molecular Formula |
C30H60O13 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C30H60O13/c1-3-5-6-29(4-2)30(32)43-28-27-42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-33-8-7-31/h29,31H,3-28H2,1-2H3 |
InChI Key |
BOHYYGJGCSQYKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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